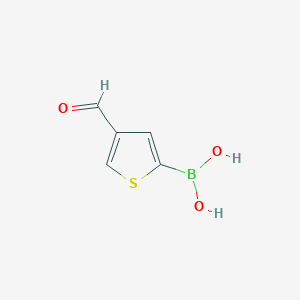

(4-Formylthiophen-2-yl)boronic acid

Vue d'ensemble

Description

“(4-Formylthiophen-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 1186026-19-6 . It has a molecular weight of 155.97 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

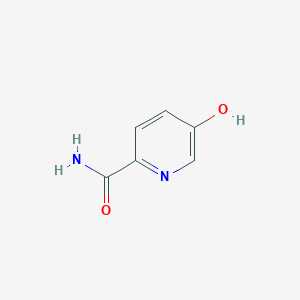

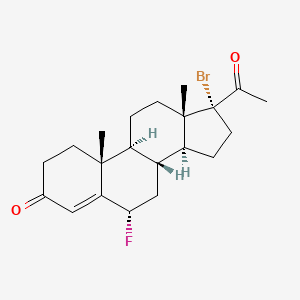

The InChI code for “(4-Formylthiophen-2-yl)boronic acid” is 1S/C5H5BO3S/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are often used in Suzuki–Miyaura coupling reactions , which are important for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis

“(4-Formylthiophen-2-yl)boronic acid” is a solid compound with a molecular weight of 155.97 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Complex Compounds : (4-Formylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis. For instance, it is used in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling reactions, which are important for synthesizing diverse structures (Hergert et al., 2018).

Creation of Pyrazolines and Thioesters : Research has demonstrated the formation of thioesters of thienylacrylic acid through condensation with acetylenic thioethers, where (4-Formylthiophen-2-yl)boronic acid plays a critical role. The resulting compounds show promise in various chemical applications (Deryagina et al., 1971).

Radioactive Isotope Labeling : The compound is utilized in creating boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are significant in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).

Fluorescence Sensing Applications : (4-Formylthiophen-2-yl)boronic acid derivatives are used in the development of fluorescent probes for detecting ions like Fe3+ and F- in living cells. These probes are significant for biological and chemical sensing applications (Selvaraj et al., 2019).

Polymer Chemistry : It plays a role in the synthesis of main-chain organoborane polymeric Lewis acids. These polymers have applications in sensing Lewis basic substrates, demonstrating the versatility of (4-Formylthiophen-2-yl)boronic acid in advanced material science (Sundararaman et al., 2005).

Catalysis and Activation of Hydroxy Groups : Boronic acids, including (4-Formylthiophen-2-yl)boronic acid, are used as catalysts to activate hydroxy groups in various organic reactions. This catalysis method offers mild and selective conditions, thus enhancing atom-economy in chemical processes (Hall, 2019).

Safety And Hazards

Orientations Futures

Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

Propriétés

IUPAC Name |

(4-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNGETCGSFWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614306 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formylthiophen-2-yl)boronic acid | |

CAS RN |

1186026-19-6 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)